molecular formula C12H19ClN2O B7950456 3-amino-N-(2-isopropylphenyl)propanamide hydrochloride

3-amino-N-(2-isopropylphenyl)propanamide hydrochloride

Cat. No.: B7950456
M. Wt: 242.74 g/mol
InChI Key: FPUWRKCAELFCRJ-UHFFFAOYSA-N
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Description

3-amino-N-(2-isopropylphenyl)propanamide hydrochloride is an organic compound with a molecular formula of C12H18ClNO It is a derivative of propanamide, featuring an amino group and an isopropylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-isopropylphenyl)propanamide hydrochloride typically involves the reaction of 2-isopropylaniline with acrylonitrile, followed by hydrogenation and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and acidic or basic conditions for hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of microwave irradiation has been explored to enhance reaction rates and yields, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-isopropylphenyl)propanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

3-amino-N-(2-isopropylphenyl)propanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein binding.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-isopropylphenyl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(propan-2-yl)propanamide hydrochloride
  • 3-amino-N-(2-methylphenyl)propanamide hydrochloride
  • 3-amino-N-(2-ethylphenyl)propanamide hydrochloride

Uniqueness

3-amino-N-(2-isopropylphenyl)propanamide hydrochloride is unique due to its specific isopropylphenyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-amino-N-(2-propan-2-ylphenyl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-9(2)10-5-3-4-6-11(10)14-12(15)7-8-13;/h3-6,9H,7-8,13H2,1-2H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUWRKCAELFCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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